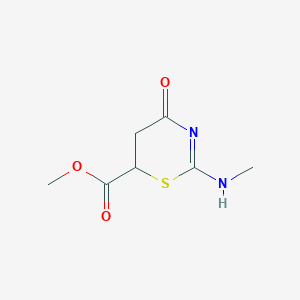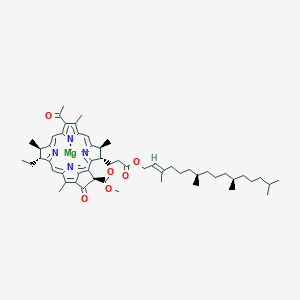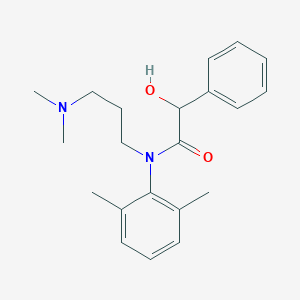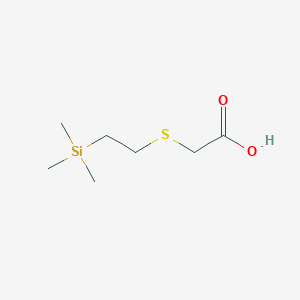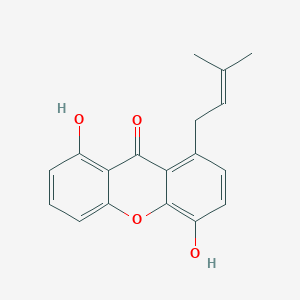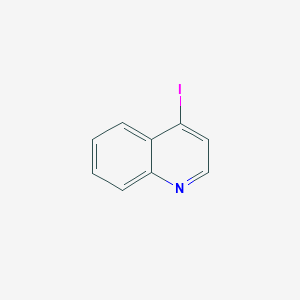![molecular formula C7H10O4S B101473 3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) CAS No. 15486-54-1](/img/structure/B101473.png)
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)
概述
描述
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI), commonly known as MCT-1, is a cyclic sulfone compound that has been studied for its potential applications in various fields, including medical research and drug development.
作用机制
The mechanism of action of MCT-1 is not fully understood, but studies have suggested that it may work by inhibiting various enzymes, including topoisomerase II and Hsp90. In addition, MCT-1 may also work by inducing oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MCT-1 can have various biochemical and physiological effects on cells. For example, MCT-1 has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, MCT-1 has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively.
实验室实验的优点和局限性
One of the advantages of using MCT-1 in lab experiments is that it is relatively easy to synthesize and purify. In addition, MCT-1 has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further research. However, one of the limitations of using MCT-1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.
未来方向
There are several future directions for research on MCT-1. One area of research is to further investigate its potential as an anti-cancer agent, including its efficacy in treating different types of cancer. In addition, further research is needed to better understand its mechanism of action and optimize its use in various applications. Finally, future research could also explore the potential of MCT-1 in treating other diseases, including Alzheimer's disease and Parkinson's disease.
科学研究应用
MCT-1 has been studied for its potential applications in various fields, including medical research and drug development. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that MCT-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, MCT-1 has been studied for its potential as an anti-inflammatory agent, as well as its potential to treat other diseases, including Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
15486-54-1 |
|---|---|
产品名称 |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
分子式 |
C7H10O4S |
分子量 |
190.22 g/mol |
IUPAC 名称 |
5,5-dioxo-4-oxa-5λ6-thiatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C7H10O4S/c8-6-3-1-4-5(2-3)12(9,10)11-7(4)6/h3-8H,1-2H2 |
InChI 键 |
FINFXYAYRYNUNQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2O)OS3(=O)=O |
规范 SMILES |
C1C2CC3C1C(C2O)OS3(=O)=O |
同义词 |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
